Notoginsenoside Fe

説明

人参皂苷Mbは、オタネニンジンとチョウセンニンジンの根に見られるトリテルペノイドサポニンの種類です。それは、何世紀にもわたって伝統医学で使用されてきた、人参の薬効に貢献する多くのジンセノサイドの1つです。 人参皂苷Mbは、抗炎症作用、抗酸化作用、抗がん作用など、潜在的な治療効果で知られています .

科学的研究の応用

Ginsenoside Mb has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the structure-activity relationship of ginsenosides.

Biology: Ginsenoside Mb is studied for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.

Medicine: It has potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases. .

作用機序

生化学分析

Biochemical Properties

Ginsenoside mb plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme glycosyltransferase, which catalyzes the glycosylation of ginsenoside mb, enhancing its solubility and bioavailability . Additionally, ginsenoside mb interacts with proteins such as heat shock proteins (HSPs), which assist in protein folding and protection against cellular stress . These interactions are essential for the compound’s stability and efficacy in biochemical processes.

Cellular Effects

Ginsenoside mb exerts significant effects on various cell types and cellular processes. It has been shown to modulate cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis . Ginsenoside mb also influences gene expression by regulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune response . Furthermore, ginsenoside mb affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving energy production and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of ginsenoside mb involves several key processes. At the molecular level, ginsenoside mb binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . This binding can lead to the activation or inhibition of enzymes, such as protein kinases and phosphatases, which regulate various cellular functions . Ginsenoside mb also modulates gene expression by interacting with nuclear receptors and transcription factors, resulting in changes in the transcription of target genes . These molecular interactions contribute to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ginsenoside mb have been observed to change over time. The compound exhibits good stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that ginsenoside mb can maintain its bioactivity and continue to exert beneficial effects on cellular function . The temporal effects may vary depending on the experimental conditions and the specific cell or tissue type being studied.

Dosage Effects in Animal Models

The effects of ginsenoside mb vary with different dosages in animal models. At low to moderate doses, ginsenoside mb has been shown to enhance immune function, reduce inflammation, and improve cognitive performance . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

Ginsenoside mb is involved in several metabolic pathways, including the mevalonate pathway and the methylerythritol phosphate pathway . These pathways are responsible for the biosynthesis of isoprenoids, which are essential for the production of ginsenosides. Ginsenoside mb interacts with enzymes such as farnesyl pyrophosphate synthase and squalene synthase, influencing the flux of metabolites through these pathways . These interactions can affect the overall levels of ginsenoside mb and its bioavailability.

Transport and Distribution

Within cells and tissues, ginsenoside mb is transported and distributed through various mechanisms. It interacts with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . Ginsenoside mb can also bind to plasma proteins, affecting its distribution and accumulation in different tissues . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Ginsenoside mb exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized in the cytoplasm and nucleus, where it interacts with various cellular components . Ginsenoside mb may also undergo post-translational modifications, such as phosphorylation and glycosylation, which can affect its targeting to specific subcellular compartments . These localization patterns are important for understanding the compound’s mode of action and therapeutic potential.

準備方法

合成経路と反応条件: 人参皂苷Mbの調製は、酵素変換法によって達成できます。微生物培養物由来のグリコシダーゼや植物抽出物による、ジンセノサイドの側鎖糖基の特異的な加水分解は、一般的なアプローチです。 β-グルコシダーゼ、β-キシロシダーゼ、α-l-アラビノフラノシダーゼ、α-l-ラムノシダーゼなどの酵素を使用して、ジンセノサイドを加水分解します .

工業生産方法: 人参皂苷Mbの工業生産には、微生物発酵と生体変換技術が使用されます。サッカロミセス・セレビシエなどの微生物シャーシは、人参皂苷Mbを含む希少なジンセノサイドを産生するように改変されています。 これらのプロセスの効率を高めるには、グリコシルトランスフェラーゼの発見と改善が不可欠です .

化学反応の分析

反応の種類: 人参皂苷Mbは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、その構造を修飾し、その生物活性を高めるために不可欠です。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応は、通常、水酸化物イオンやハロゲン化物イオンなどの求核剤を含みます。

主な生成物: これらの反応から生成される主な生成物には、人参皂苷Mbの脱グリコシル化誘導体があり、これらはしばしば、生物学的利用能と生物活性の向上が見られます .

4. 科学研究への応用

人参皂苷Mbは、科学研究において幅広い応用範囲を持っています。

類似化合物との比較

人参皂苷Mbは、その特異的なグリコシル化パターンと生物活性のために、他のジンセノサイドの中でもユニークです。類似の化合物には以下が含まれます。

人参皂苷Rb1: 神経保護作用と抗老化作用で知られています。

人参皂苷Rg1: 強力な抗炎症作用と抗酸化作用を示します。

人参皂苷Rd: 抗がん作用と心臓保護作用について研究されています

人参皂苷Mbは、その独特の治療的可能性と調節する特定の経路により、さらなる研究と応用に適した価値のある化合物です。

特性

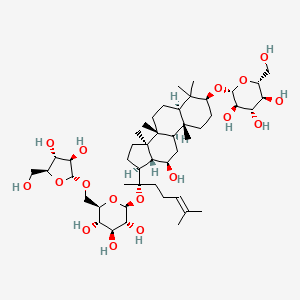

IUPAC Name |

2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-59-40-37(56)33(52)26(20-49)60-40)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)32(51)25(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBAONSAUGZRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(O7)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

88105-29-7 | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 184 °C | |

| Record name | Notoginsenoside Fe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

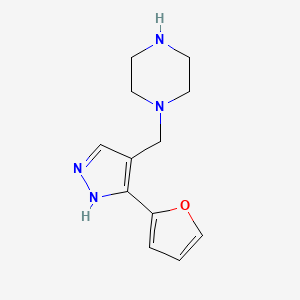

![(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1491738.png)